Product packaging for Bis(3-fluoro-4-methylphenyl)borinic acid(Cat. No.:CAS No. 718642-09-2)

Bis(3-fluoro-4-methylphenyl)borinic acid

Cat. No.: B14224460
CAS No.: 718642-09-2
M. Wt: 246.06 g/mol
InChI Key: GUBVTYHDCPBCKC-UHFFFAOYSA-N
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Description

Bis(3-fluoro-4-methylphenyl)borinic Acid is a borinic acid derivative valuable for organic synthesis and pharmaceutical research. Borinic acids, with their general structure R₂B(OH), are characterized by a greater Lewis acidity compared to their boronic acid counterparts . This enhanced Lewis acidity makes them highly effective as catalysts, particularly in the regioselective functionalization of diols and carbohydrates, and in the ring-opening of epoxies . A prominent application is their use as catalysts in the highly stereoselective 1,2-cis glycosylation of 1,2-anhydro sugars, a key reaction for synthesizing complex carbohydrate structures . In medicinal chemistry, the borinic acid functional group has been incorporated into bioactive compounds and explored for its therapeutic potential, including in the development of polymers for chemical sensing . The synthesis of diarylborinic acids like this compound often involves the nucleophilic addition of organometallic reagents to electrophilic boron species, such as trialkoxyboranes . To improve stability against oxidation and protodeboronation, borinic acids are often purified and stored as chelate complexes with amino alcohols, such as ethanolamine, from which the free acid can be readily liberated under mild acidic conditions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13BF2O B14224460 Bis(3-fluoro-4-methylphenyl)borinic acid CAS No. 718642-09-2

Properties

CAS No.

718642-09-2

Molecular Formula

C14H13BF2O

Molecular Weight

246.06 g/mol

IUPAC Name

bis(3-fluoro-4-methylphenyl)borinic acid

InChI

InChI=1S/C14H13BF2O/c1-9-3-5-11(7-13(9)16)15(18)12-6-4-10(2)14(17)8-12/h3-8,18H,1-2H3

InChI Key

GUBVTYHDCPBCKC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C)F)(C2=CC(=C(C=C2)C)F)O

Origin of Product

United States

State of the Art Spectroscopic Characterization Techniques for Bis 3 Fluoro 4 Methylphenyl Borinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For Bis(3-fluoro-4-methylphenyl)borinic acid, a combination of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR experiments would be essential.

High-Resolution Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopic Analysis

¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region would display complex splitting patterns (multiplets) due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The integration of these signals would confirm the ratio of protons in the molecule. The methyl (CH₃) group would likely appear as a singlet or a closely coupled doublet due to coupling with the adjacent fluorine atom. The hydroxyl (-OH) proton of the borinic acid group might appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would reveal all unique carbon environments in the molecule. The signals for the aromatic carbons would be split due to coupling with the directly attached fluorine atom (¹JC-F) and through multiple bonds (ⁿJC-F). The carbon atom directly bonded to the boron (ipso-carbon) might show a broader signal or be difficult to detect due to quadrupolar relaxation effects from the boron nucleus. rsc.org The methyl carbon signal would also be present at a characteristic upfield chemical shift.

Hypothetical ¹H and ¹³C NMR Data Table (Note: This table is illustrative, based on known chemical shift ranges for similar structures. Actual experimental values are not publicly available.)

Assignment Hypothetical ¹H Shift (ppm) Hypothetical ¹³C Shift (ppm) Expected Multiplicity
Aromatic CH 7.0 - 7.8 115 - 140 Multiplets (m)
C-B - ~130-145 (broad) Singlet (s) / Broad
C-F - ~160-165 (d, ¹JC-F) Doublet (d)
C-CH₃ - ~130-140 Singlet (s)
CH₃ ~2.3 ~15-20 Singlet (s) or Doublet (d)

Boron-11 (¹¹B) NMR Spectroscopy for Boron Hybridization States and Solution Equilibria

¹¹B NMR is crucial for directly probing the environment of the boron atom. sdsu.edu The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and hybridization state of the boron center.

For a trigonal planar, sp²-hybridized borinic acid like this compound, a relatively broad signal is expected in the range of +20 to +50 ppm. rsc.orgnsf.gov

The presence of Lewis bases (like solvent molecules) or self-association can lead to the formation of tetracoordinate, sp³-hybridized boron species, which would appear at a much more shielded (upfield) chemical shift, typically between +1 and +10 ppm. researchgate.netnsf.gov The observation of multiple signals or a change in chemical shift upon addition of a coordinating solvent can provide insights into solution equilibria. researchgate.net

Fluorine-19 (¹⁹F) NMR Spectroscopy for Structural and Electronic Insights of Fluorinated Moieties

¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. nih.gov The ¹⁹F NMR spectrum of this compound would likely show a single resonance, as the two aryl groups are chemically equivalent. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, which is influenced by the electron-donating methyl group and the electron-withdrawing borinic acid moiety. rsc.orgdb-thueringen.de Coupling between the fluorine atom and adjacent aromatic protons would result in a complex multiplet structure for this signal. unimi.it

Advanced Vibrational and Electronic Spectroscopies

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. Key expected vibrational bands for this compound would include:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the borinic acid. rsc.org

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations typically appear between 2850-3100 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

B-O Stretch: A strong, characteristic band for the boron-oxygen single bond stretch is expected between 1300-1400 cm⁻¹. nih.gov

C-F Stretch: A strong absorption band for the carbon-fluorine bond would be present in the 1100-1300 cm⁻¹ range.

B-C Stretch: The boron-carbon stretching vibration is typically weaker and found at lower frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound in a suitable solvent (like methanol (B129727) or acetonitrile) would be expected to show absorption bands in the ultraviolet region, typically below 300 nm. researchgate.net These absorptions correspond to π → π* electronic transitions within the aromatic phenyl rings. The position and intensity of these absorption maxima (λmax) are influenced by the substituents on the aromatic ring (the fluoro, methyl, and borinic acid groups). sharif.edusharif.edu

Mass Spectrometry for Precise Isotopic Pattern Analysis and Molecular Weight Confirmation

Mass spectrometry stands as a cornerstone technique for the structural elucidation of novel compounds, providing indispensable information on molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) is particularly crucial for confirming its molecular formula (C₁₄H₁₂BF₂O) through the precise determination of its monoisotopic mass and the analysis of its characteristic isotopic pattern.

The unequivocal confirmation of the molecular weight of this compound is achieved by comparing the experimentally measured mass-to-charge ratio (m/z) of the molecular ion with its theoretically calculated exact mass. Given the elemental composition, the theoretical monoisotopic mass can be calculated with a high degree of accuracy. This calculated value serves as a benchmark for experimental results obtained from high-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers.

A key feature in the mass spectrum of organoboron compounds is the distinctive isotopic signature arising from the two stable isotopes of boron: ¹⁰B (natural abundance ~19.9%) and ¹¹B (natural abundance ~80.1%). This results in a characteristic pattern for the molecular ion peak and its isotopic peaks (M+1, M+2, etc.), which provides a high degree of confidence in the identification of boron-containing species.

The theoretical isotopic distribution for the molecular ion of this compound, [C₁₄H₁₂BF₂O]⁺, can be calculated based on the natural abundances of the isotopes of carbon, hydrogen, boron, fluorine, and oxygen. The most intense peak in the molecular ion cluster will correspond to the molecule containing the most abundant isotopes of each element (¹²C, ¹H, ¹¹B, ¹⁹F, and ¹⁶O). The presence of the less abundant ¹⁰B isotope will give rise to a significant peak at M-1, while the ¹³C isotopes will primarily contribute to the M+1 peak.

The table below outlines the theoretically calculated isotopic distribution for the molecular ion of this compound. Analysis of this pattern in an experimental spectrum is a critical step in confirming the presence and integrity of the compound.

Interactive Data Table: Theoretical Isotopic Distribution for [C₁₄H₁₂BF₂O]⁺

Mass (Da)Relative Abundance (%)Isotopic Composition
247.088624.7C₁₄H₁₂¹⁰BF₂O
248.0919100.0C₁₄H₁₂¹¹BF₂O
249.095215.5¹³CC₁₃H₁₂¹¹BF₂O

Furthermore, depending on the ionization technique employed, such as electrospray ionization (ESI), the compound may be observed as a protonated molecule, [M+H]⁺, or other adducts. The precise mass measurement of these species provides further confirmation of the molecular weight. High-resolution mass spectrometry allows for the differentiation of the target compound from other potential isobaric interferences, ensuring an unambiguous assignment of the elemental composition.

The following table presents the calculated exact masses for the neutral molecule and its common adducts, which are critical for the accurate interpretation of HRMS data.

Interactive Data Table: Theoretical Exact Masses for Molecular Species of this compound

Molecular SpeciesChemical FormulaTheoretical Exact Mass (Da)
Neutral Molecule [M]C₁₄H₁₂BF₂O248.0919
Protonated Molecule [M+H]⁺C₁₄H₁₃BF₂O⁺249.0998
Sodium Adduct [M+Na]⁺C₁₄H₁₂BF₂ONa⁺271.0817
Potassium Adduct [M+K]⁺C₁₄H₁₂BF₂OK⁺287.0556

Mechanistic Investigations of Chemical Reactivity and Catalysis Involving Bis 3 Fluoro 4 Methylphenyl Borinic Acid

Intrinsic Lewis Acidity and Comparative Reactivity

Borinic acids, with the general structure R₂B(OH), and boronic acids, RB(OH)₂, are subclasses of organoboron compounds that exhibit distinct reactivity profiles rooted in their structural differences. Borinic acids possess two carbon-boron bonds, which results in an enhanced Lewis acidity at the boron center compared to their boronic acid counterparts. nih.gov This heightened acidity makes them more potent activators in certain chemical transformations. However, this increased reactivity is coupled with greater instability. Borinic acids are significantly more prone to degradation pathways such as oxidation by atmospheric oxygen and protodeboronation, particularly under acidic conditions, than the more robust boronic acids. nih.gov

This differential stability has profound implications for their catalytic competence. In the context of direct amidation reactions, detailed investigations have revealed that borinic acids are often not competent catalysts. They tend to form unreactive amino-carboxylate complexes or undergo protodeboronation to yield boronic acids. nih.gov This suggests that for certain catalytic cycles, such as amidation, a minimum of three coordination sites on the boron atom may be necessary for the reaction to proceed effectively, a condition not met by the disubstituted nature of borinic acids. nih.gov

In transition metal-catalyzed reactions like the Suzuki-Miyaura cross-coupling, the choice between a borinic and boronic acid can influence reaction outcomes, though boronic acids and their derivatives are far more commonly employed. rsc.org The reactivity of the boron reagent is critical, and while borinic acids are intrinsically more Lewis acidic, their propensity for side reactions like homocoupling and protodeboronation can complicate their application. nih.govrsc.org

Table 1: Comparative Properties of Borinic vs. Boronic Acids

Feature Borinic Acids (R₂B(OH)) Boronic Acids (RB(OH)₂)
Structure Two C-B bonds, one B-OH bond One C-B bond, two B-OH bonds
Lewis Acidity Enhanced Moderate
Stability More prone to oxidation and protodeboronation nih.gov Generally more stable

| Catalytic Role | Can be ineffective in some reactions (e.g., amidation) due to degradation or formation of unreactive species nih.gov | Widely used in catalysis (e.g., Suzuki-Miyaura, amidation) |

The electronic properties and, consequently, the Lewis acidity of arylboron compounds are significantly modulated by substituents on the aromatic ring. Fluorine, being the most electronegative element, exerts a powerful influence on the boron center. The introduction of fluorine atoms or fluorine-containing groups like trifluoromethyl (CF₃) into the phenyl rings of a borinic acid markedly increases its acidity. nih.gov

This effect is a combination of two opposing electronic factors: the inductive effect (-I) and the resonance effect (+R). The strong electron-withdrawing inductive effect of fluorine decreases the electron density at the boron atom, making it more electrophilic and thus a stronger Lewis acid. The resonance effect, which involves donation of a lone pair from fluorine into the aromatic π-system, acts in the opposite direction. nih.gov

The position of the fluorine substituent determines the net electronic outcome.

Para-position: The inductive and resonance effects are of comparable magnitude and largely cancel each other out, resulting in only a minor impact on acidity. nih.gov

Meta-position: The resonance effect is much weaker, allowing the potent inductive effect to dominate. This leads to a significant increase in acidity. In Bis(3-fluoro-4-methylphenyl)borinic acid, the fluorine atom is meta to the boron-bearing carbon, strongly enhancing the compound's Lewis acidity. nih.gov

Ortho-position: The acidity is enhanced, potentially due to the formation of an intramolecular hydrogen bond between the borinic acid hydroxyl group and the adjacent fluorine atom (B–O–H···F). nih.gov

This principle is clearly demonstrated in the pKₐ values of substituted phenylboronic acids, which serve as a proxy for understanding the electronic effects in the corresponding borinic acids.

Table 2: Effect of Fluorine Substitution on the Acidity of Phenylboronic Acid

Compound pKₐ
Phenylboronic acid 8.86
3-Fluorophenylboronic acid 7.90
4-Fluorophenylboronic acid 8.70

Data sourced from a review on fluorinated phenylboronic compounds. nih.gov

Elucidation of Catalytic Reaction Pathways

Organoboron compounds can be employed as temporary tethers to control reactivity and selectivity by bringing reacting partners into close proximity within the same molecule. This strategy leverages the ability of boron to form reversible covalent bonds. In one such strategy, a boronic acid derivative is used to form a coordinated diethanolamine (B148213) boronate (DABO) complex. nsf.gov This complex acts as an intramolecular director, enforcing a specific conformation that facilitates a desired reaction pathway.

For example, in oxidopyrylium-based [5+2] cycloadditions, a pyrone-DABO complex can be formed from a boronic acid. The dative B-N bond within the DABO moiety locks the molecule into a conformation that is productive for the subsequent cycloaddition, which might otherwise be disfavored. nsf.gov This boron-tethering approach provides a powerful method for achieving regio- and stereoselectivity by overcoming the inherent limitations of intermolecular reactions. While this example uses a boronic acid, the underlying principle of forming a directing complex is applicable to borinic acid systems as well. nih.govnsf.gov

Boron-based catalysts, including boronic and borinic acids, are effective in promoting direct amidation between carboxylic acids and amines. The catalytic cycle is generally understood to begin with the activation of the carboxylic acid. The Lewis acidic boron center reacts with the carboxylic acid in a dehydration step to form an acyloxyboron intermediate. rsc.org In this intermediate, the electrophilicity of the carbonyl carbon is significantly enhanced, priming it for nucleophilic attack. rsc.orgnih.gov

The amine nucleophile then attacks the activated carbonyl of the acyloxyboron species, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate releases the amide product and regenerates the boron catalyst, allowing the cycle to continue. rsc.orgnih.gov

However, recent mechanistic studies suggest this model may be an oversimplification. It has been proposed that dimeric B-X-B motifs (where X = O or NR) could be the true catalytically active species. nih.gov Such a dimer could uniquely activate the carboxylic acid while simultaneously coordinating and delivering the amine nucleophile to the carbonyl group, providing a more organized transition state for the reaction. nih.gov In these systems, rapid and vital interactions between the boron catalyst and the amine have also been observed, indicating that the catalyst may play a role in activating both reaction partners. nih.govmdpi.com

In transition metal-mediated cross-coupling reactions, such as the Suzuki-Miyaura reaction, organoboron reagents serve as the source of the nucleophilic organic group. The catalytic cycle, typically involving a palladium catalyst, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

The borinic acid, or more commonly a boronic acid derivative, plays its crucial role in the transmetalation step. After the oxidative addition of an organic halide to the Pd(0) catalyst to form a Pd(II) complex, the organoboron compound transfers its organic substituent from the boron atom to the palladium center. This step typically requires activation by a base, which converts the neutral borinic/boronic acid into a more nucleophilic anionic "ate" complex.

A critical aspect of these reactions is the prevalence of side reactions involving the organoboron reagent, including:

Protodeboronation: Cleavage of the C–B bond by a proton source. rsc.org

Oxidation: Conversion of the organoboron compound to an alcohol or phenol. rsc.org

Homocoupling: Palladium-catalyzed coupling of two organoboron fragments to form a symmetrical biaryl. rsc.org

The choice of the specific boron reagent (e.g., boronic acid vs. trifluoroborate) can significantly impact the efficiency of the cross-coupling not necessarily by accelerating the transmetalation step, but by suppressing these degradation pathways. For instance, trifluoroborates slowly release the active boronic acid, maintaining its low concentration and thus minimizing the rate of side reactions relative to the desired cross-coupling. rsc.org

Reaction Pathways in Fluorination and Defluorinative Transformations

Detailed mechanistic studies specifically elucidating the reaction pathways of this compound in fluorination and defluorinative transformations are not extensively documented in publicly available scientific literature. However, by examining research on related boronic acids and diarylborinic acids in similar chemical processes, plausible mechanistic roles and reaction pathways can be inferred. It is important to note that these proposed mechanisms are based on analogous systems and would require specific experimental and computational studies for the titular compound to be definitively confirmed.

In the context of fluorination reactions, diarylborinic acids are not typically employed as the primary fluorinating agent. Instead, their role is more likely to be that of a Lewis acid catalyst or a co-catalyst, activating either the substrate or the fluorine source. For instance, in transition-metal-catalyzed fluorinations of arylboronic acids, a diarylborinic acid could potentially be involved in transmetalation steps or in modifying the electronic properties of the active catalyst.

Defluorinative transformations, on the other hand, often involve the cleavage of a carbon-fluorine (C-F) bond, which is notoriously strong. In such reactions, borinic acids could play a crucial role in facilitating this bond cleavage through the formation of a strong boron-fluorine (B-F) bond, which is thermodynamically favorable.

While direct research on this compound is limited, studies on other organoboron compounds in fluorination and defluorination provide a framework for understanding its potential reactivity. For example, the palladium-catalyzed defluorinative coupling of 1-aryl-2,2-difluoroalkenes with boronic acids is proposed to proceed through a β-fluoride elimination from a palladium(II) intermediate. Although this example involves a boronic acid and a transition metal catalyst, a diarylborinic acid could potentially participate in a similar catalytic cycle, particularly in the transmetalation step.

Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of fluorination of arylboronic esters. These studies reveal multi-stage processes often involving transmetalation, oxidative addition, and reductive elimination. A hypothetical involvement of this compound in such a cycle would be influenced by the electronic effects of the fluoro and methyl substituents on the phenyl rings, which could modulate its Lewis acidity and the stability of any intermediates.

Given the current state of research, a detailed, data-supported discussion of the reaction pathways for this compound in fluorination and defluorinative transformations cannot be provided. Further focused research is necessary to elucidate the specific mechanistic details for this compound.

Computational Chemistry and Theoretical Modeling of Bis 3 Fluoro 4 Methylphenyl Borinic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Bis(3-fluoro-4-methylphenyl)borinic acid, DFT calculations can unravel various aspects of its chemical nature.

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometrical optimization. These calculations also provide a detailed picture of the molecule's electronic structure. By solving the Kohn-Sham equations, the distribution of electrons within the molecule can be visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate theoretical spectroscopic data, such as FT-IR and FT-Raman spectra, which can be compared with experimental results to confirm the molecular structure. researchgate.net The optimized geometrical parameters, including bond lengths and angles, provide a precise model of the molecule's ground state.

Table 1: Representative Optimized Geometrical Parameters for a Diarylborinic Acid Moiety (Illustrative)

Parameter Bond Length (Å) Bond Angle (°)
B-O 1.37 -
B-C 1.56 -
C-B-C - 118
C-B-O - 121
B-O-H - 110

Note: This data is illustrative and based on general findings for similar borinic acid structures.

DFT is instrumental in mapping out reaction pathways and calculating the activation energies for elementary steps in chemical reactions involving this compound. By identifying transition state structures, which represent the highest energy point along a reaction coordinate, the energy barrier for a reaction can be determined. This information is crucial for understanding reaction kinetics and mechanisms. For instance, in reactions where the borinic acid acts as a catalyst, DFT can elucidate the catalytic cycle, including substrate binding, the chemical transformation, and product release, along with the associated energy changes.

The acidity of a borinic acid, represented by its pKa value, is a fundamental property that governs its behavior in solution. DFT calculations, often combined with a polarized continuum model (PCM) to simulate the solvent environment, can predict pKa values with reasonable accuracy. researchgate.net The strength of a borinic acid is influenced by the electronic effects of its substituents. Electron-withdrawing groups tend to increase acidity (lower pKa), while electron-donating groups have the opposite effect. researchgate.net In this compound, the fluorine atom acts as an electron-withdrawing group, while the methyl group is electron-donating. DFT can quantify these competing effects on the electronic structure and, consequently, on the acidity of the B-OH group. Natural Bond Orbital (NBO) analysis, often performed as part of a DFT study, can provide further insights into charge distribution and bond polarities, helping to explain the observed trends in acidity. researchgate.net

Table 2: Predicted Electronic Properties and their Influence on Acidity (Illustrative)

Property Value Implication
Mulliken Charge on Boron +0.85 Indicates Lewis acidity
HOMO Energy -6.5 eV Relates to electron-donating ability
LUMO Energy -1.2 eV Relates to electron-accepting ability
HOMO-LUMO Gap 5.3 eV Suggests moderate chemical stability

Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.govyoutube.com MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time. rsc.org This allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt and the energy barriers between them. For a flexible molecule like this compound, with rotating phenyl rings, MD simulations can identify the most populated conformations in different environments, such as in a vacuum or in a specific solvent. mdpi.com This dynamic information is crucial for understanding how the molecule interacts with other molecules, such as substrates in a catalytic reaction or biological macromolecules.

Theoretical Studies on Intermolecular Interactions and Supramolecular Architectures

This compound can engage in various intermolecular interactions, such as hydrogen bonding (via the -OH group) and π-π stacking (between the phenyl rings). These non-covalent interactions can lead to the formation of dimers, oligomers, or more complex supramolecular architectures in the solid state or in solution. Theoretical studies, often employing DFT or higher-level ab initio methods, can quantify the strength of these interactions and predict the most stable arrangements of multiple molecules. Understanding these interactions is important for predicting the crystal packing of the solid material and its solubility in different solvents.

Ab Initio and Quantum Chemical Investigations of Boron-Carbon and Boron-Oxygen Bonding

The nature of the chemical bonds to the central boron atom is a key feature of this compound. High-level ab initio and quantum chemical methods can provide a detailed analysis of the Boron-Carbon (B-C) and Boron-Oxygen (B-O) bonds. acs.orgnih.gov These methods, which are based on first principles of quantum mechanics without empirical parameters, can accurately describe the electron density distribution within these bonds. acs.org Analysis of the bonding can reveal the degree of covalent and ionic character, as well as any potential for π-bonding interactions between the empty p-orbital on the boron atom and the π-systems of the phenyl rings or the lone pairs on the oxygen atom. acs.org Such studies have shown that B-O bonds in borinic acids have significant double bond character. researchgate.net The strength and nature of these bonds are fundamental to the molecule's stability and reactivity.

Table 3: Compound Names Mentioned

Compound Name
This compound
Bis(pentafluorophenyl)borinic acid

Advanced Applications in Organic Synthesis and Materials Science

Role as a Catalyst in Contemporary Organic Transformations

The Lewis acidic nature of the boron center in Bis(3-fluoro-4-methylphenyl)borinic acid, enhanced by the electron-withdrawing fluorine atoms, allows it to act as an effective catalyst. It activates substrates by forming reversible covalent bonds, enabling reactions to proceed with high selectivity and under mild conditions.

Catalysis of Dehydration and Condensation Reactions

Diarylborinic acids bearing strong electron-withdrawing groups are recognized as effective catalysts for the selective dehydration of β-hydroxy carbonyl compounds. While traditional Brønsted or Lewis acids may fail or lead to side products, the enhanced Lewis acidity of fluorinated diarylborinic acids promotes these transformations efficiently. For instance, compounds like bis(pentafluorophenyl)borinic acid have demonstrated stability and catalytic activity in related transformations, suggesting that this compound would be a competent catalyst for similar reactions, such as esterifications and the formation of substituted benzimidazoles through condensation.

Regioselective Functionalization of Epoxides and Polyol Systems

One of the most well-documented applications for the diarylborinic acid class of catalysts is the regioselective functionalization of molecules containing multiple hydroxyl groups, such as polyols, carbohydrates, and epoxy alcohols. scholaris.cascholaris.canih.govnih.govnih.gov this compound is an exemplary catalyst for these transformations, operating through a "catalytic tethering" mechanism. scholaris.cascholaris.ca

The catalytic cycle involves the formation of a borinate ester with a hydroxyl group on the substrate. This brings the catalyst into proximity with the reaction site, allowing it to activate and deliver a nucleophile to a specific position. In the case of epoxy alcohols, this mechanism facilitates the ring-opening at the carbon atom proximal to the hydroxyl group (C3-selective opening of 3,4-epoxy alcohols), an outcome that is often difficult to achieve with other methods. scholaris.cascholaris.calookchem.com This catalytic strategy has been successfully applied to the ring-opening of epoxides with a variety of nucleophiles. nih.govscholaris.ca

The table below illustrates the typical regioselectivity observed in diarylborinic acid-catalyzed epoxide ring-opening reactions.

Epoxide Substrate TypeNucleophileTypical Product Regioselectivity
3,4-Epoxy alcoholAmines, ThiolsC3-selective opening
3,4-Epoxy alcoholHalides (Cl-, Br-, I-)C3-selective opening
2,3-Epoxy alcoholHalides (Cl-, Br-, I-)C2-selective opening
2,3-Epoxy alcoholNitrogen HeterocyclesC2-selective opening

This catalytic approach extends to the regioselective acylation, alkylation, and sulfonylation of diols and carbohydrates, enabling the selective modification of one hydroxyl group over others without the need for complex protecting group strategies. scholaris.canih.gov

Facilitation of Peptide and Amide Bond Formation

The direct formation of amide bonds from carboxylic acids and amines is a fundamental transformation in chemistry. While various boron-based catalysts have been developed for this purpose, detailed mechanistic studies have shown that diarylborinic acids are generally not competent catalysts for direct amidation. Research indicates that these compounds readily react with amines to form stable tetracoordinate "ate" complexes. These complexes are typically unreactive towards the carboxylic acid, preventing the catalytic turnover required for amide bond formation. Effective boron-based amidation catalysts generally require at least three available coordination sites on the boron atom to activate the carboxylic acid and facilitate nucleophilic attack by the amine.

Strategic Building Block for Carbon-Carbon Bond Formation

While its role as a direct catalyst is significant, the structural framework of this compound is also relevant to the synthesis of complex molecules, particularly through transition metal-catalyzed cross-coupling reactions. In these contexts, the corresponding boronic acid, (4-fluoro-3-methylphenyl)boronic acid, serves as the direct precursor and building block. nih.gov

Integration in Suzuki-Miyaura Cross-Coupling Reactions Involving Fluorinated Substrates

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, widely used for synthesizing biaryl compounds. mdpi.com In this reaction, an organoboron reagent, typically a boronic acid or its ester, is coupled with an organohalide in the presence of a palladium catalyst. researchgate.net

The synthesis of fluorinated biphenyls is of great interest in medicinal chemistry and materials science. mdpi.com (4-Fluoro-3-methylphenyl)boronic acid is a key building block for introducing the 3-fluoro-4-methylphenyl moiety into target molecules via Suzuki-Miyaura coupling. nih.gov The presence of fluorine on the aromatic ring can pose challenges, such as protodeboronation under basic conditions, but optimized reaction protocols enable efficient coupling. researchgate.net

The table below presents representative Suzuki-Miyaura cross-coupling reactions involving fluorinated arylboronic acids.

Aryl HalideBoronic AcidCatalyst / LigandProduct
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidPd Nanoparticles4,4'-Difluorobiphenyl
4-Bromo-iodobenzenePhenylboronic acidPd(dppf)Cl24-Iodobiphenyl
2-Bromopyridine(4-fluoro-3-methylphenyl)boronic acidPd(PPh3)42-(4-Fluoro-3-methylphenyl)pyridine

Participation in Chan-Lam Type Coupling Methodologies

The Chan-Lam coupling provides a powerful method for forming carbon-heteroatom (C-N, C-O) bonds using a copper catalyst. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of an arylboronic acid with an amine or alcohol. nih.govnih.govst-andrews.ac.uk It offers an advantageous alternative to palladium-catalyzed methods, as it can often be performed at room temperature and open to the air. wikipedia.org

As with the Suzuki-Miyaura reaction, (4-fluoro-3-methylphenyl)boronic acid is the relevant reagent for incorporating the 3-fluoro-4-methylphenyl group via Chan-Lam coupling. This enables the synthesis of a wide range of N-aryl and O-aryl compounds containing this specific fluorinated substituent.

The table below shows examples of Chan-Lam coupling reactions.

Boronic AcidCoupling Partner (N-H or O-H)Copper Source / LigandProduct Type
Phenylboronic acidImidazoleCu(OAc)2 / Pyridine (B92270)N-Phenylimidazole
(4-fluorophenyl)boronic acidAnilineCu(OAc)2 / DMAPN-(4-fluorophenyl)aniline
(4-fluoro-3-methylphenyl)boronic acidPhenolCuI / Phenanthroline4-Fluoro-3-methylphenyl phenyl ether

Exploitation in Iterative Carbon-Carbon Bond Construction Sequences

The construction of complex organic molecules often relies on the sequential and controlled formation of carbon-carbon bonds. Boronic acids and their derivatives are well-established reagents in this field, most notably in the Suzuki-Miyaura cross-coupling reaction. nih.govwikipedia.org Diarylborinic acids, such as this compound, offer a unique platform for iterative C-C bond formation, acting as a linchpin to bring together different molecular fragments.

In a hypothetical iterative sequence, one of the aryl groups of this compound could first participate in a palladium-catalyzed cross-coupling reaction with an aryl halide. The fluorinated and methylated phenyl ring would be transferred, forming a new C-C bond. The remaining borinic acid moiety on the molecule could then be activated for a second, different cross-coupling reaction, allowing for the sequential introduction of two distinct aryl groups. This stepwise approach provides a high degree of control over the final product's structure. nih.gov

The electronic nature of the 3-fluoro-4-methylphenyl groups is anticipated to play a crucial role in the reactivity of the borinic acid. The fluorine atom's electron-withdrawing nature can enhance the Lewis acidity of the boron center, potentially influencing the transmetalation step in the catalytic cycle. researchgate.net Conversely, the methyl group's electron-donating effect might modulate the nucleophilicity of the aryl group being transferred. This electronic balance could be fine-tuned to optimize reaction conditions and yields in complex synthetic pathways.

Table 1: Hypothetical Iterative Cross-Coupling Sequence Using this compound

StepReactant 1Reactant 2CatalystProduct
1This compoundAryl Halide APd(PPh₃)₄(3-fluoro-4-methylphenyl)(Aryl A)borinic acid derivative
2Product from Step 1Aryl Halide BPd(OAc)₂/SPhos(Aryl A)-(3-fluoro-4-methylphenyl)-(Aryl B) tri-aryl product

This table represents a conceptual iterative sequence and is for illustrative purposes.

Utility in Hydroboration and Carboboration Processes

Hydroboration is a powerful synthetic method that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. wikipedia.orgwikipedia.org While borane (B79455) (BH₃) and its complexes are the most common reagents for this transformation, substituted boranes, including diarylborinic acids, can also participate in or catalyze such reactions. The steric and electronic properties of this compound would likely impart high regioselectivity and stereoselectivity to the hydroboration process. The bulky diaryl groups would favor the addition of the boron atom to the less sterically hindered carbon of the unsaturated bond. libretexts.org

Carboboration, the addition of a boron-carbon bond across an unsaturated C-C bond, is a more specialized but equally valuable transformation. Diarylborinic acids can serve as precursors to the reactive species in these reactions. The fluorinated methylphenyl groups in this compound could influence the stability and reactivity of the organoborane intermediates, potentially leading to novel carboboration pathways.

Table 2: Potential Regioselectivity in the Hydroboration of a Terminal Alkene with a Diarylborinic Acid Derivative

Alkene SubstrateBorane ReagentMajor RegioisomerMinor Regioisomer
1-OcteneDerivative of this compoundBoron adds to C1Boron adds to C2
StyreneDerivative of this compoundBoron adds to C2Boron adds to C1

This table illustrates the expected regioselectivity based on steric and electronic effects in hydroboration reactions.

Precursor for Advanced Materials Development

The unique electronic and structural features of this compound make it an attractive building block for the creation of advanced materials with tailored properties.

Design and Synthesis of Optoelectronic Materials

Fluorinated organic materials have garnered significant attention for their applications in electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org The incorporation of fluorine atoms into conjugated organic molecules can lower both the HOMO and LUMO energy levels, which can facilitate electron injection and improve the material's stability against oxidative degradation. rsc.org

This compound can serve as a key precursor in the synthesis of such materials. The borinic acid functionality can be transformed into a three-coordinate boron center within a larger π-conjugated system. This boron atom can act as an electron-accepting unit, leading to materials with interesting charge-transport properties. The fluorine and methyl substituents on the phenyl rings provide a means to fine-tune the electronic properties and the solid-state packing of the resulting materials, which are critical factors for device performance. researchgate.net

Contributions to Co-Crystal Engineering and Supramolecular Chemistry

Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. diva-portal.org Boronic acids are known to be excellent building blocks in crystal engineering due to their ability to form robust hydrogen bonds. researchgate.net Diarylborinic acids, with their two aryl groups and a B-OH moiety, can also participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and C-H···F interactions. researchgate.netuiowa.edu

Table 3: Potential Supramolecular Synthons involving this compound

Supramolecular SynthonInteracting GroupsPotential Application
Hydrogen BondingB-OH with a pyridine N-atomFormation of 1D chains or 2D networks
π-π StackingPhenyl rings of the borinic acidControl of solid-state packing and electronic properties
C-H···F InteractionsMethyl C-H with fluorine atomsDirectional control of molecular assembly

This table outlines plausible intermolecular interactions that could be exploited in the co-crystal engineering of the title compound.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of diarylborinic acids often relies on stoichiometric organometallic reagents and multi-step procedures, which can be inefficient and generate significant waste. Future research will undoubtedly focus on developing more sustainable and efficient synthetic routes to Bis(3-fluoro-4-methylphenyl)borinic acid and its derivatives.

Emerging trends in chemical synthesis offer promising avenues. Continuous flow chemistry , for instance, presents a powerful platform for the rapid, safe, and scalable production of boronic acids. organic-chemistry.org This technology allows for precise control over reaction parameters, leading to higher yields and purity while minimizing solvent usage and waste generation. chemistryviews.orgflowchemistrysociety.com The application of flow synthesis to fluorinated diarylborinic acids could significantly enhance their accessibility for various applications. rsc.org

Furthermore, mechanocatalysis , which utilizes mechanical force to drive chemical reactions, is a burgeoning field in green chemistry that could offer a solvent-free or low-solvent approach to the synthesis of borinic acids. The development of mechanochemical methods for the formation of carbon-boron bonds would represent a significant step towards a more environmentally benign synthesis.

Another promising area is the exploration of biocatalysis . While still in its infancy for organoboron compounds, the use of enzymes to catalyze the formation of borinic acids could offer unparalleled selectivity and sustainability. The discovery or engineering of enzymes capable of facilitating the synthesis of chiral borinic acid derivatives would be a particularly groundbreaking achievement.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesKey Research Focus
Continuous Flow Chemistry Enhanced safety, scalability, and reproducibility; Reduced waste. organic-chemistry.orgOptimization of reactor design and reaction conditions for fluorinated diarylborinic acids.
Mechanocatalysis Solvent-free or reduced solvent usage; Energy efficiency.Development of suitable catalyst systems and investigation of reaction mechanisms.
Biocatalysis High selectivity (including enantioselectivity); Mild reaction conditions.Discovery and engineering of enzymes for C-B bond formation.

Exploration of Asymmetric Catalysis with Chiral this compound Derivatives

The development of chiral catalysts for enantioselective synthesis is a cornerstone of modern organic chemistry. While chiral boronic acids have been explored as catalysts, the potential of chiral borinic acids is an area of active and promising research. acs.orgthieme-connect.comnih.gov Future work will likely involve the design and synthesis of chiral derivatives of this compound and their application in asymmetric catalysis.

The introduction of chirality into the borinic acid structure can be achieved through various strategies, such as the use of chiral scaffolds like BINOL (1,1'-bi-2-naphthol) or the incorporation of chiral substituents. nih.govfigshare.comdiva-portal.org These chiral borinic acid catalysts could be employed in a range of asymmetric transformations, including:

Asymmetric Diels-Alder Reactions: Chiral Lewis acids are known to catalyze the Diels-Alder reaction with high enantioselectivity. scielo.brnih.gov Chiral derivatives of this compound could serve as effective Lewis acid catalysts for these crucial carbon-carbon bond-forming reactions.

Desymmetrization of Meso Compounds: Chiral borinic acids have shown promise in the enantioselective desymmetrization of meso diols, providing access to valuable chiral building blocks. acs.orgthieme-connect.comnih.gov

Conjugate Additions: The catalytic enantioselective addition of nucleophiles to α,β-unsaturated compounds is a powerful synthetic tool. nih.gov Chiral borinic acids could act as catalysts to control the stereochemical outcome of such reactions.

The potential applications of chiral this compound derivatives in asymmetric catalysis are summarized in Table 2.

Asymmetric ReactionPotential Role of Chiral Borinic AcidExpected Outcome
Diels-Alder Cycloaddition Chiral Lewis acid catalyst. scielo.brnih.govEnantiomerically enriched cyclic compounds.
Desymmetrization of Diols Enantioselective recognition and reaction. acs.orgChiral diols and their derivatives.
Conjugate Addition Activation of substrate and stereocontrol. nih.govChiral carbonyl compounds and their analogues.

Integration into Hybrid Catalytic Systems for Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govrsc.org Boronic and borinic acids have emerged as effective catalysts for various MCRs. nih.gov A significant future direction is the integration of this compound into hybrid catalytic systems to facilitate novel and complex multicomponent reactions.

These hybrid systems could involve the combination of the borinic acid with other catalytic species, such as:

Transition Metal Catalysts: The synergy between a borinic acid and a transition metal catalyst could enable novel cascade reactions, where multiple transformations occur in a single pot. rsc.orgmdpi.com For example, a palladium catalyst could facilitate a cross-coupling reaction, followed by a borinic acid-catalyzed cyclization.

Photoredox Catalysts: The burgeoning field of photoredox catalysis offers new avenues for bond formation under mild conditions. kuleuven.bevapourtec.comnih.govorganic-chemistry.orgchemrxiv.orgnih.gov Combining a photocatalyst with this compound could enable novel multicomponent reactions initiated by light, expanding the scope of accessible molecular architectures.

Immobilized Catalysts: Immobilizing the borinic acid onto a solid support would allow for its use in continuous flow reactors and facilitate catalyst recycling, enhancing the sustainability of the process. mit.edu

The potential of this compound in hybrid catalytic systems is outlined in Table 3.

Hybrid SystemReaction TypePotential Advantages
Borinic Acid / Transition Metal Cascade Reactions mdpi.comIncreased molecular complexity in a single step.
Borinic Acid / Photocatalyst Light-driven Multicomponent Reactions kuleuven.bevapourtec.comMild reaction conditions and novel reactivity.
Immobilized Borinic Acid Continuous Flow Multicomponent Reactions mit.eduEnhanced efficiency and catalyst reusability.

Advanced Materials Design Leveraging Specific Electronic Properties

The presence of electron-withdrawing fluorine atoms and an electron-donating methyl group gives this compound unique electronic properties that can be exploited in the design of advanced materials. Future research in this area will focus on incorporating this borinic acid moiety into polymers and polycyclic aromatic hydrocarbons (PAHs) to create materials with tailored optical and electronic functionalities.

Key areas of exploration include:

Boron-Doped Polycyclic Aromatic Hydrocarbons (PAHs): The incorporation of boron atoms into the framework of PAHs can significantly alter their electronic structure, leading to materials with interesting photophysical and electronic properties. rsc.orgnih.govnih.govresearchgate.netrsc.org this compound could serve as a key building block for the synthesis of novel BN-doped PAHs with potential applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Polymers for Sensing Applications: Boronic acids are well-known for their ability to bind with diols, a property that has been widely used in the development of sensors for saccharides and other biologically important molecules. nih.govmdpi.commdpi.combath.ac.ukresearchgate.net Polymers functionalized with this compound could exhibit enhanced sensing capabilities due to the specific electronic nature of the fluorinated and methylated phenyl rings.

Table 4 summarizes the potential applications of this compound in advanced materials.

Material ClassKey PropertyPotential Application
Boron-Doped PAHs Tunable electronic and photophysical properties. rsc.orgnih.govOrganic Light-Emitting Diodes (OLEDs), transistors.
Functional Polymers Diol binding and fluorescence response. nih.govmdpi.comChemical and biological sensors.

Q & A

Q. Advanced

  • DFT calculations predict transition states and activation barriers for oxidation or substrate binding.
  • Molecular dynamics (MD) simulations model solvent effects on borinic acid stability.
  • Docking studies assess steric compatibility with substrates (e.g., bulky ketones in hydrosilylation) .

What experimental precautions are critical when handling this compound in aqueous environments?

Q. Basic

  • Use degassed solvents and Schlenk-line techniques to prevent oxidation.
  • Maintain pH >6 during hydrolysis to avoid acid-catalyzed decomposition.
  • Store at 0–6°C under inert gas for long-term stability .

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